molecular formula C23H21N3O2S B6571086 propyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021230-67-0

propyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6571086
CAS No.: 1021230-67-0
M. Wt: 403.5 g/mol
InChI Key: RFULJVVDDYIPQW-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a cyano-vinyl-thiazole moiety. Key structural elements include:

  • Propyl ester group: Enhances lipophilicity compared to shorter-chain esters (e.g., methyl or ethyl).
  • Thiazole ring: A heterocyclic scaffold with a 4-(4-methylphenyl) substituent, contributing to π-π stacking interactions and electronic modulation.
  • (1E)-configuration: The trans geometry of the eth-1-en-1-yl group influences molecular planarity and intermolecular interactions.

Properties

IUPAC Name

propyl 4-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-12-28-23(27)18-8-10-20(11-9-18)25-14-19(13-24)22-26-21(15-29-22)17-6-4-16(2)5-7-17/h4-11,14-15,25H,3,12H2,1-2H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFULJVVDDYIPQW-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

The molecular formula of propyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is C20H22N4O2SC_{20}H_{22}N_4O_2S, indicating a complex structure that includes a thiazole ring, a cyano group, and an amine functionality.

Physical Properties

  • Molecular Weight : Approximately 378.48 g/mol.
  • Solubility : The solubility characteristics are not well-documented in the available literature; however, compounds with similar structures are often lipophilic.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with thiazole moieties exhibit antimicrobial properties. This compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The presence of the cyano group may enhance the compound's ability to interact with cellular targets involved in tumor growth.
  • Enzyme Inhibition : Some derivatives related to this compound have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

Antimicrobial Activity

In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The disk diffusion method demonstrated zones of inhibition comparable to standard antibiotics .

Antitumor Efficacy

A recent investigation into structurally related compounds indicated that they possess cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against E. coli and S. aureus
AntitumorCytotoxic effects on breast cancer cells
Enzyme InhibitionModerate inhibition of AChE and BChE

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivityComments
Thiazole derivativesAntimicrobialEffective against multiple strains
Cyano-substituted analogsAntitumorInduces apoptosis
Amine-containing compoundsEnzyme inhibitionSelective for cholinesterases

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules, focusing on substituent effects, stereochemistry, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Features
Propyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate (Target Compound) C₃₀H₂₈N₄O₂S 508.6* ~5.8* 1 6 Propyl ester, (1E)-configuration
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate C₂₂H₁₉N₃O₂S 389.5 5.3 1 6 Ethyl ester, (Z)-configuration
3-{[4-(3,5-difluorophenyl)-1,3-thiazol-2-yl]amino}benzoate derivative C₁₆H₁₁F₂N₃O₂S 347.3 3.1* 1 5 Difluorophenyl substituent, thiazole core
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate C₂₀H₂₂F₄N₄O₃ 460.4 2.5* 3 8 Pyrazole core, tetrafluoropropane chain

*Estimated using computational tools or analog extrapolation.

Key Findings:

Ester Chain Length :

  • The propyl ester in the target compound increases molecular weight and lipophilicity (XLogP3 ~5.8) compared to the ethyl ester analog (XLogP3 = 5.3) . This may enhance membrane permeability but reduce aqueous solubility.
  • The ethyl ester derivative in exhibits moderate synthetic yield (58%), suggesting that the propyl variant may require optimized reaction conditions for scalability .

Heterocycle Modifications: Replacing the thiazole ring with a pyrazole (as in ) introduces additional hydrogen-bonding capacity (3 donors vs. 1) but reduces planarity, which could affect π-stacking interactions . The 4-(4-methylphenyl) substituent on the thiazole ring enhances hydrophobic interactions compared to the 3,5-difluorophenyl analog in , which may improve metabolic stability .

Electronic Properties: The cyano group in the target compound and its ethyl analog stabilizes the vinyl-thiazole system via conjugation, as evidenced by similar UV-Vis absorption profiles in related compounds .

Research Implications

  • Drug Design : The propyl ester’s higher lipophilicity makes the target compound a candidate for central nervous system (CNS) targeting, though toxicity risks associated with increased logP must be evaluated.
  • Synthetic Chemistry : The (1E)-configuration may necessitate stereoselective synthesis protocols, such as Wittig or Horner-Wadsworth-Emmons reactions, to avoid isomer mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.